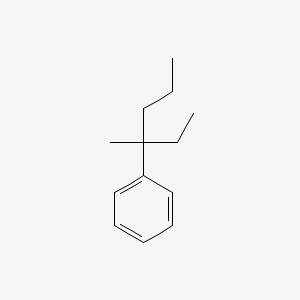
3-Methyl-3-phenylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-phenylhexane is an organic compound with the molecular formula C13H20. It is a branched hydrocarbon featuring a phenyl group attached to the third carbon of a hexane chain, along with a methyl group on the same carbon. This compound is part of the alkane family, characterized by single bonds between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenylhexane typically involves the alkylation of benzene with 3-methylhexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring acts as a nucleophile, attacking the electrophilic carbon in the alkyl halide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization ensures efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using reagents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure.
Substitution: Cl2, Br2, UV light or heat.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
3-Methyl-3-phenylhexane finds applications in various fields of scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its pharmacokinetic properties and potential as a drug delivery agent.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in organic reactions.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-phenylhexane in chemical reactions involves the interaction of its phenyl and methyl groups with various reagents. The phenyl group can stabilize carbocations formed during reactions, while the methyl group can influence the compound’s reactivity through inductive and hyperconjugative effects. Molecular targets and pathways include electrophilic aromatic substitution and free radical mechanisms.
Comparación Con Compuestos Similares
3-Methyl-2-phenylhexane: Similar structure but with the phenyl group on the second carbon.
3-Methyl-3-hexanol: Contains a hydroxyl group instead of a phenyl group.
3-Phenylhexane: Lacks the methyl group on the third carbon.
Uniqueness: 3-Methyl-3-phenylhexane is unique due to the specific positioning of its phenyl and methyl groups, which confer distinct reactivity and physical properties compared to its analogs. This unique structure makes it a valuable compound for studying the effects of branching and aromatic substitution in hydrocarbons.
Propiedades
Número CAS |
4468-40-0 |
|---|---|
Fórmula molecular |
C13H20 |
Peso molecular |
176.30 g/mol |
Nombre IUPAC |
3-methylhexan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Clave InChI |
GIMKIOCRQZVNND-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


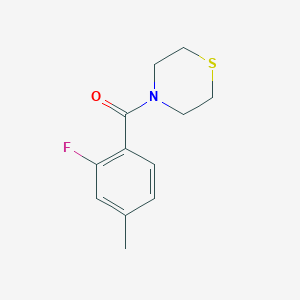
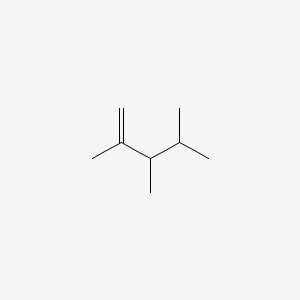
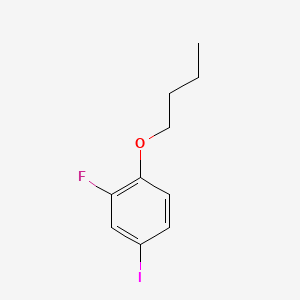
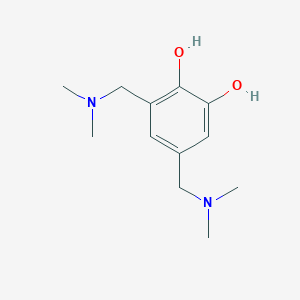
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)
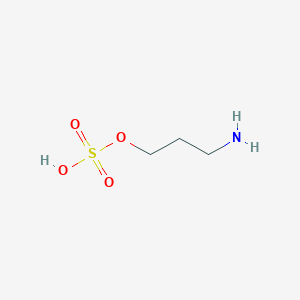
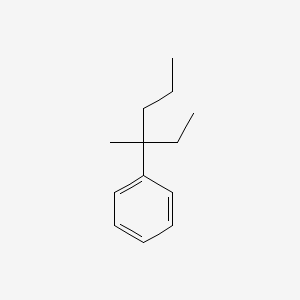

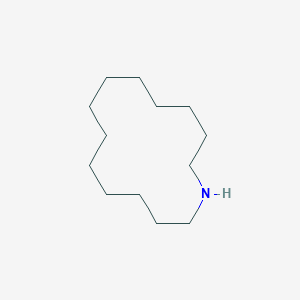
![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
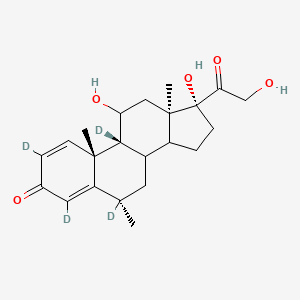

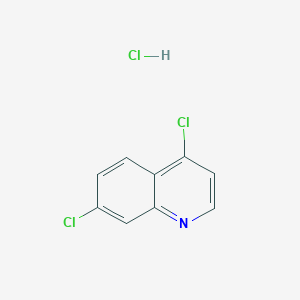
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
